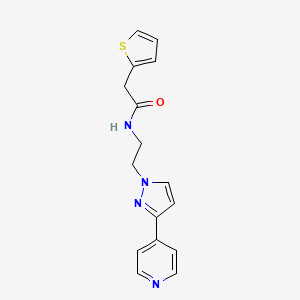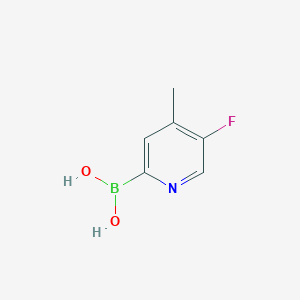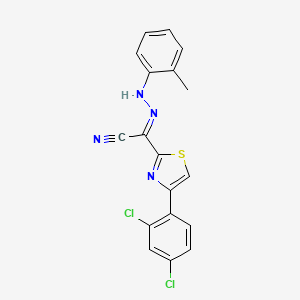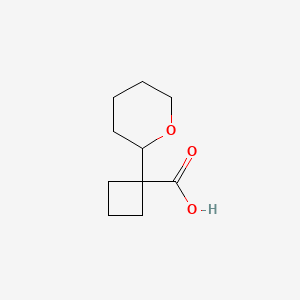
1-(Oxan-2-yl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclobutane derivatives like “1-(Oxan-2-yl)cyclobutane-1-carboxylic acid” can be achieved through various methods. One such method is the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with electron-rich, electron-poor, and hindered aryl chlorides . Another method involves a copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes .Molecular Structure Analysis
The InChI code for “1-(Oxan-2-yl)cyclobutane-1-carboxylic acid” is 1S/C10H16O2/c11-8-10 (5-3-6-10)9-4-1-2-7-12-9/h8-9H,1-7H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Cyclobutane derivatives can undergo a variety of chemical reactions. For instance, highly strained bicyclo [1.1.0]butyl boronate complexes, which can be prepared by reacting boronic esters with bicyclo [1.1.0]butyl lithium, react with a wide range of electrophiles to form a diverse set of 1,1,3-trisubstituted cyclobutanes .Aplicaciones Científicas De Investigación
Chemical Synthesis
“1-(Oxan-2-yl)cyclobutane-1-carboxylic acid” is used in chemical synthesis . It’s a cyclobutane derivative, which is a class of compounds known for their rigidity and stability. These properties make them useful in the synthesis of various complex molecules .
Peptide Stapling
This compound has been used in the field of peptide stapling . Peptide stapling is a technique used to stabilize the structure of peptides, which can enhance their therapeutic potential. The cyclobutane structure in “1-(Oxan-2-yl)cyclobutane-1-carboxylic acid” has been found to be adaptable in ring-closing metathesis (RCM), a key step in peptide stapling .
Drug Design
The compound is also relevant in drug design . Due to its rigid structure, it can be used to create conformationally constrained amino acids, which can help design drugs with more specific actions .
Protein-Protein Interactions
“1-(Oxan-2-yl)cyclobutane-1-carboxylic acid” can be used to study protein-protein interactions . These interactions regulate several signaling pathways and physiological processes, and dysfunction of these interactions is associated with many human diseases .
Therapeutic Peptides
The compound has been used to create therapeutic peptides . For example, it has been used to create stapled peptides that target the spike protein of SARS-CoV-2 .
Research Use
This compound is primarily intended for research use. It’s used by scientists in laboratories to conduct experiments and advance our understanding of various biological and chemical processes.
Propiedades
IUPAC Name |
1-(oxan-2-yl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9(12)10(5-3-6-10)8-4-1-2-7-13-8/h8H,1-7H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTPDHUXMKUOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)C2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}benzenesulfonamide](/img/structure/B2795377.png)
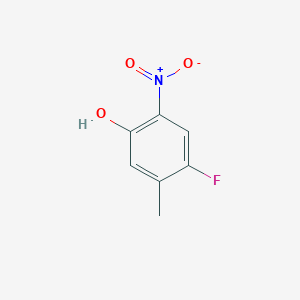
![1-(3-chlorophenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2795383.png)
![Tert-butyl 7-(2-aminoethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2795384.png)
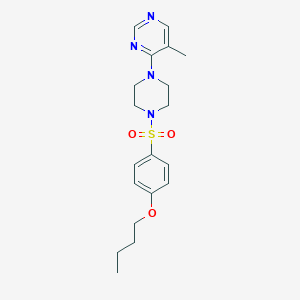
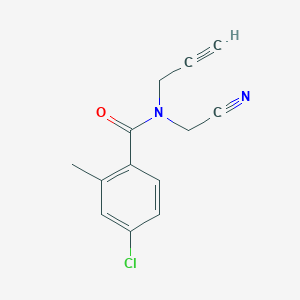
![7-(Azetidin-3-yloxy)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B2795388.png)

![4,6-Dichloropyrazolo[1,5-a]pyrazine](/img/structure/B2795393.png)
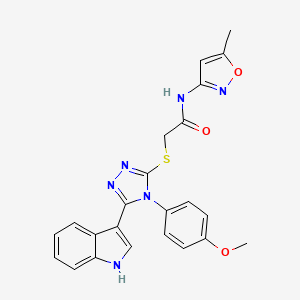
![2-[(3-Ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]-5-fluorobenzaldehyde](/img/structure/B2795395.png)
